molecular formula C20H21N3O5 B2952445 8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-70-6

8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2952445
CAS No.: 863668-70-6
M. Wt: 383.404
InChI Key: AXKDAMHCCZVXBQ-UHFFFAOYSA-N
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Description

“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic, heterocyclic, and aliphatic components, making it a subject of interest in various fields of chemical research.

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also target microbial cells or cancerous cells.

Mode of Action

It’s known that many pyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.

Biochemical Pathways

It’s known that many pyrimidine derivatives can affect a variety of biochemical pathways, including those involved in dna synthesis and cell division . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, it’s plausible that this compound, due to its lipophilic nature, can easily diffuse into cells, thereby increasing its bioavailability.

Result of Action

It’s known that many pyrimidine derivatives can cause the death of microbial cells or inhibit the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tricyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of functional groups: Methoxyphenyl, methyl, and propyl groups can be introduced through substitution reactions.

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.

    Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[740

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-dione: A similar compound with a slight variation in the oxidation state.

    8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-tetraone: Another related compound with additional oxygen atoms.

Uniqueness

The uniqueness of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-9-23-17-16(18(24)22(2)20(23)26)14(11-5-7-12(27-3)8-6-11)15-13(21-17)10-28-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKDAMHCCZVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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